Cas no 1805751-17-0 (Ethyl 3-(2-cyanoethyl)-2-ethoxybenzoate)

Ethyl 3-(2-cyanoethyl)-2-ethoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(2-cyanoethyl)-2-ethoxybenzoate
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- Inchi: 1S/C14H17NO3/c1-3-17-13-11(8-6-10-15)7-5-9-12(13)14(16)18-4-2/h5,7,9H,3-4,6,8H2,1-2H3
- InChI Key: YHDWYWGUHIGJLC-UHFFFAOYSA-N
- SMILES: O(CC)C1C(C(=O)OCC)=CC=CC=1CCC#N
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 307
- Topological Polar Surface Area: 59.3
- XLogP3: 2.4
Ethyl 3-(2-cyanoethyl)-2-ethoxybenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015004248-500mg |
Ethyl 3-(2-cyanoethyl)-2-ethoxybenzoate |
1805751-17-0 | 97% | 500mg |
855.75 USD | 2021-06-21 | |
Alichem | A015004248-250mg |
Ethyl 3-(2-cyanoethyl)-2-ethoxybenzoate |
1805751-17-0 | 97% | 250mg |
480.00 USD | 2021-06-21 | |
Alichem | A015004248-1g |
Ethyl 3-(2-cyanoethyl)-2-ethoxybenzoate |
1805751-17-0 | 97% | 1g |
1,504.90 USD | 2021-06-21 |
Ethyl 3-(2-cyanoethyl)-2-ethoxybenzoate Related Literature
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1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
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Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
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Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
Additional information on Ethyl 3-(2-cyanoethyl)-2-ethoxybenzoate
Ethyl 3-(2-cyanoethyl)-2-ethoxybenzoate: A Comprehensive Overview
Ethyl 3-(2-cyanoethyl)-2-ethoxybenzoate, with the CAS number 1805751-17-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug development and material science. The molecule consists of a benzoate ester group with substituents that include an ethoxy group and a cyanoethyl chain, making it a versatile building block for various chemical reactions.
Recent studies have highlighted the importance of Ethyl 3-(2-cyanoethyl)-2-ethoxybenzoate in the synthesis of bioactive compounds. Researchers have explored its role as an intermediate in the construction of complex molecules, particularly those with potential therapeutic properties. The presence of the cyano group introduces electronic properties that can influence the reactivity and selectivity of the compound, making it a valuable precursor in organic synthesis.
The synthesis of Ethyl 3-(2-cyanoethyl)-2-ethoxybenzoate involves a series of well-established organic reactions. These include nucleophilic substitution, esterification, and possibly some form of coupling reaction to introduce the cyanoethyl group. The choice of reaction conditions is critical to ensure high yields and purity, as impurities can significantly affect the properties of the final product.
One area where this compound has shown promise is in the development of materials with tailored electronic properties. The combination of an aromatic ring, an ester group, and a cyano substituent provides a platform for exploring new materials in fields such as electronics and optoelectronics. Recent advancements in materials science have demonstrated how such molecules can be incorporated into organic semiconductors, potentially leading to more efficient devices.
In terms of biological activity, Ethyl 3-(2-cyanoethyl)-2-ethoxybenzoate has been studied for its potential as an anti-inflammatory agent. Preclinical studies suggest that the compound exhibits moderate anti-inflammatory properties, which could be further optimized through structural modifications. This highlights the importance of understanding the relationship between molecular structure and biological activity.
Another intriguing aspect of this compound is its role in catalysis. The ester group and cyano substituent can act as directing groups in catalytic processes, making it a potential candidate for asymmetric catalysis or other enantioselective reactions. Recent research has emphasized the need for more efficient catalysts in industrial processes, and compounds like Ethyl 3-(2-cyanoethyl)-2-ethoxybenzoate could play a pivotal role in achieving this goal.
From a synthetic perspective, Ethyl 3-(2-cyanoethyl)-2-ethoxybenzoate serves as a valuable intermediate for constructing more complex molecules. Its ability to undergo various transformations makes it a cornerstone in many synthetic pathways. For instance, it can be used to prepare heterocyclic compounds or to introduce functional groups that enhance solubility or bioavailability.
The physical properties of Ethyl 3-(2-cyanoethyl)-2-ethoxybenzoate, including its melting point, boiling point, and solubility characteristics, are essential considerations for its application in different chemical processes. Understanding these properties aids in optimizing reaction conditions and ensuring scalability for industrial applications.
In conclusion, Ethyl 3-(2-cyanoethyl)-2-ethoxybenzoate is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, materials science, and pharmacology. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is likely to grow further.
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